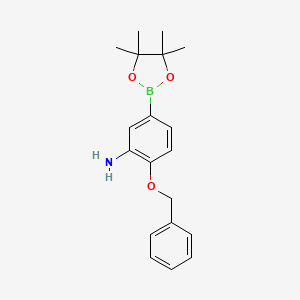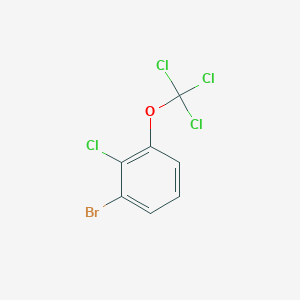
1-Bromo-2-chloro-3-(trichloromethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-chloro-3-(trichloromethoxy)benzene is a chemical compound that belongs to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. The addition of a trichloromethoxy group further enhances its chemical properties, making it a versatile compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3-(trichloromethoxy)benzene can be synthesized through multiple routes. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . Another approach includes the electrophilic substitution of (3-chlorophenyl)trimethylgermanium . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the bromine-magnesium exchange reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-Bromo-2-chloro-3-(trichloromethoxy)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the development of complex molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is employed in medicinal chemistry for the development of new drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, chlorine, and trichloromethoxy groups allows it to participate in multiple chemical reactions, influencing its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chloro-3-(trichloromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-3-chlorobenzene: This compound lacks the trichloromethoxy group, making it less versatile in certain applications.
1-Bromo-2-chlorobenzene: Similar in structure but without the trichloromethoxy group, affecting its reactivity and applications.
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: The trifluoromethoxy group provides different chemical properties compared to the trichloromethoxy group.
The uniqueness of this compound lies in its combination of bromine, chlorine, and trichloromethoxy groups, which confer distinct reactivity and versatility in various scientific and industrial applications.
Propriétés
IUPAC Name |
1-bromo-2-chloro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTYYSPRTHLEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


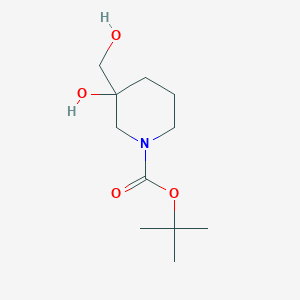

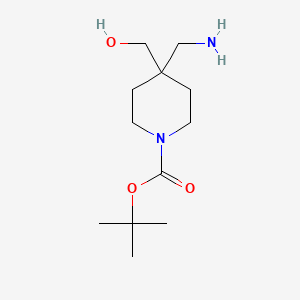
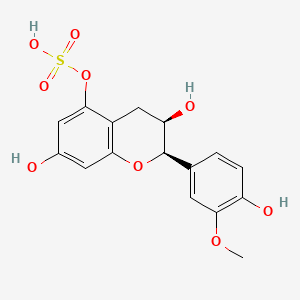
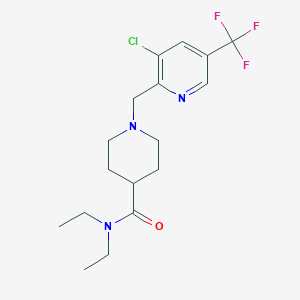
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)
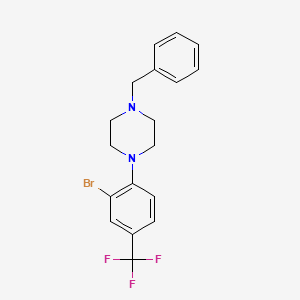

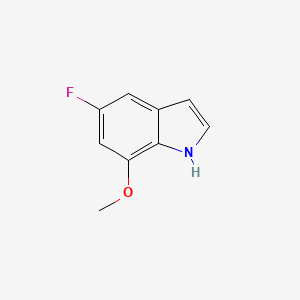
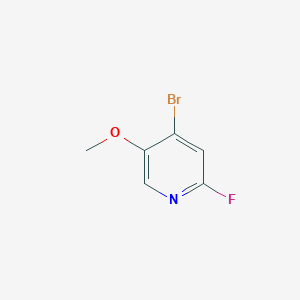
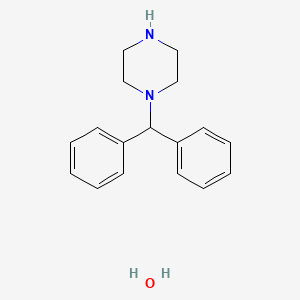
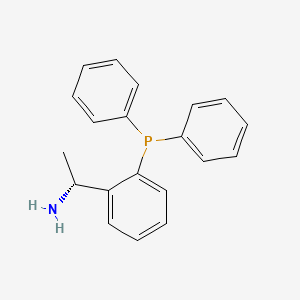
![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)
